molecular formula C21H20N2O4S B2442869 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1705460-16-7

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2442869
CAS No.: 1705460-16-7
M. Wt: 396.46
InChI Key: MFQPLZUSBONTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-5-3-4-6-16(13)21-23-14(2)19(28-21)10-22-20(24)11-25-15-7-8-17-18(9-15)27-12-26-17/h3-9H,10-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQPLZUSBONTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a thiazole derivative through an acetamide functional group. Its structural components contribute to its biological activities and interactions with various molecular targets.

Biological Activity Overview

Recent studies have highlighted several significant biological activities associated with this compound:

  • Anticancer Activity :
    • The compound exhibits promising anticancer properties against various cancer cell lines. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown significant cytotoxic effects on HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • In one study, compounds similar to this structure demonstrated a strong inhibition of cell cycle progression in Hep3B liver cancer cells, suggesting a mechanism involving cell cycle arrest .
  • Mechanism of Action :
    • The anticancer effects are hypothesized to involve the inhibition of specific proteins or enzymes that play critical roles in cell proliferation and survival. For example, studies have indicated interactions with EGFR (Epidermal Growth Factor Receptor), leading to apoptosis in cancer cells .
    • Molecular docking studies have provided insights into how these compounds bind to target proteins, potentially disrupting their function and triggering apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against HepG2, HCT116, MCF7 with low IC50 values
Cell Cycle ArrestInduces G1 phase arrest in Hep3B cells
Apoptosis InductionEvidence of mitochondrial pathway involvement
EGFR InhibitionMechanism involves inhibition of EGFR signaling

Case Studies

  • Study on Anticancer Activity :
    A series of experiments were conducted to evaluate the anticancer efficacy of related compounds. In vitro assays revealed that certain derivatives had IC50 values significantly lower than those of standard treatments, indicating their potential as effective anticancer agents .
  • Mechanistic Studies :
    Flow cytometry analyses demonstrated that treatment with these compounds led to alterations in cell cycle distribution, specifically reducing the fraction of cells in the G1 phase and increasing apoptosis markers such as Bax and Bcl-2 expression levels .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, describes reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with a chloroacetylated intermediate in dimethylformamide (DMF) using potassium carbonate as a base, monitored by TLC for completion. Similarly, outlines thiadiazole-benzodioxole synthesis via hydrazine-carbothioamide intermediates in ethanol under reflux. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) for ether bond formation.
  • Recrystallization from ethanol-DMF mixtures for purification .

Q. What characterization techniques are critical for confirming the compound’s structure?

Essential methods include:

  • IR spectroscopy to identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
  • NMR (¹H/¹³C) to resolve aromatic protons (benzodioxole δ 6.5–7.0 ppm) and thiazole methyl groups (δ 2.3–2.5 ppm).
  • Elemental analysis to validate purity, as shown in for triazole-thiazole derivatives.
  • X-ray crystallography for absolute configuration determination, exemplified in with triclinic crystal system parameters (a = 19.2951 Å, β = 119.209°) .

Advanced Research Questions

Q. How do structural modifications in the thiazole and benzodioxole moieties influence biological activity?

Substituents on the thiazole ring (e.g., 4-methyl, o-tolyl) and benzodioxole (e.g., methoxy, hydroxyl) modulate target affinity. shows hypoglycemic activity in acetamide derivatives via PPAR-γ activation, while reports antitumor effects in thiazol-2-amine analogs, likely due to intercalation or kinase inhibition. Key findings:

  • Electron-withdrawing groups (e.g., halogens) on the aryl-thiazole enhance antitumor potency by improving DNA binding.
  • Methoxy groups on benzodioxole improve metabolic stability but reduce solubility .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., hypoglycemic vs. antitumor activity) may arise from assay conditions or structural analogs. Methodological solutions include:

  • Dose-response profiling to differentiate primary vs. off-target effects.
  • Molecular docking (as in ) to compare binding modes with targets like α-glucosidase (hypoglycemic) or topoisomerase II (antitumor).
  • In vivo validation using disease-specific models (e.g., Wistar mice in for diabetes) .

Q. How can molecular dynamics (MD) simulations optimize this compound’s pharmacokinetics?

MD studies predict solubility and membrane permeability by analyzing:

  • LogP values : Higher logP (lipophilicity) in thiazole derivatives improves blood-brain barrier penetration but may increase hepatotoxicity.
  • Hydrogen-bonding capacity : Benzodioxole’s ether oxygen forms stable interactions with acetylcholinesterase (AChE), as seen in for thiadiazole inhibitors.
  • CYP450 interactions : highlights CYP inhibition risks, requiring metabolic stability assays .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis (absent in current evidence) to reduce reaction times for intermediates like chloroacetylated thiazoles .
  • Biological Screening : Combine MTT assays (antitumor) with glucose uptake assays (hypoglycemic) to profile dual activities.
  • Data Validation : Cross-reference crystallography data (e.g., ) with computational models (DFT) to confirm electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.